(+)-Propylhexedrine (CAS 6556-29-2), also designated as (R)-propylhexedrine or dextropropylhexedrine, is a chiral, non-aromatic cycloalkylamine and a specific enantiomer of the sympathomimetic agent propylhexedrine [1]. Sourced primarily as a volatile, oily free-base liquid, it features a saturated cyclohexyl ring that structurally differentiates it from aromatic phenethylamines like methamphetamine [2]. In industrial and research procurement, this specific (+)-enantiomer is prioritized as a high-purity analytical reference standard for chiral chromatography, a stereoselective baseline in adrenergic receptor assays, and a specialized chiral building block where aromaticity-driven metabolic degradation must be avoided [1].
Substituting the pure (+)-enantiomer (CAS 6556-29-2) with racemic propylhexedrine (CAS 101-40-6) or the (-)-enantiomer (CAS 6192-97-8) critically compromises both analytical resolution and pharmacological data integrity [1]. In forensic chromatography, racemic mixtures produce convoluted or split peaks, making it impossible to establish the precise single-enantiomer retention time required to quantify chiral metabolic profiles [2]. Pharmacologically, the (-)-isomer is highly active at alpha-adrenergic receptors; using the racemate introduces profound central nervous system (CNS) and pressor baseline noise, obscuring the distinct, lower-activity profile of the (+)-enantiomer [1]. Furthermore, substituting the free base with a hydrochloride salt (CAS 6192-96-7) eliminates the compound's inherent volatility, rendering it useless for vapor-phase administration models or direct non-aqueous amidation reactions where salt dissociation is rate-limiting [3].
The physical state and thermal properties of (+)-propylhexedrine free base dictate its handling and application suitability compared to its salt forms [1]. The free base is an oily liquid with a boiling point of 82-83 °C at 10 mmHg and a refractive index of nD20 1.4588, conferring high ambient volatility [1]. In contrast, the (+)-propylhexedrine hydrochloride salt (CAS 6192-96-7) is a crystalline solid that decomposes at 127-128 °C and lacks the vapor pressure necessary for inhalation [1]. This thermal and physical divergence requires buyers to procure the free base specifically for aerosolized applications or vapor-phase analytical models where the solid salt would require prior neutralization and extraction [2].
| Evidence Dimension | Boiling point and physical state |
| Target Compound Data | (+)-Propylhexedrine free base: Oily liquid, bp 82-83 °C (at 10 mmHg) |
| Comparator Or Baseline | (+)-Propylhexedrine HCl (CAS 6192-96-7): Crystalline solid, decomposes at 127-128 °C |
| Quantified Difference | Complete phase shift at standard handling temperatures; the free base provides ambient volatility while the salt decomposes before boiling. |
| Conditions | Standard atmospheric and reduced pressure (10 mmHg) thermal analysis. |
Procurement of the free base is mandatory for vapor-phase administration models and aerosolized formulations where solid salts cannot be utilized.
In toxicological and forensic mass spectrometry, distinguishing between illicit chiral amines and over-the-counter racemic products requires precise enantiomeric calibration [1]. Procuring the pure (+)-enantiomer provides a standard with near 100% enantiomeric excess (ee), yielding a single, unambiguous retention peak on chiral stationary phases [2]. Conversely, the racemic mixture (CAS 101-40-6) produces a 50:50 split or overlapping peak profile, which fails to isolate the exact retention time of the (R)-isomer [1]. This absolute chiral purity is required to validate enantioselective HPLC/GC-MS methods and accurately quantify the (+)/(-) ratio in biological samples [2].
| Evidence Dimension | Enantiomeric excess (ee) and peak resolution |
| Target Compound Data | (+)-Propylhexedrine: >99% ee, single chromatographic peak |
| Comparator Or Baseline | Racemic Propylhexedrine (CAS 101-40-6): 0% ee, dual/split peak profile |
| Quantified Difference | 100% isolation of the (R)-enantiomer retention time versus a convoluted 50/50 racemic signal. |
| Conditions | Chiral HPLC or GC-MS stationary phase analysis. |
Pure (+)-enantiomer standards are strictly required to calibrate chiral assays and prevent false-positive identifications in forensic drug testing workflows.
The stereochemistry of propylhexedrine profoundly influences its binding affinity and activation of alpha-adrenergic receptors [1]. The (+)-enantiomer (dextropropylhexedrine) is documented as the significantly less active isomer regarding central nervous system (CNS) stimulation and pressor effects [1]. In contrast, the (-)-enantiomer (levopropylhexedrine) drives the primary biological activity, exhibiting high potency in vasoconstriction and CNS excitation [2]. Procuring the (+)-enantiomer allows researchers to utilize a structurally identical but pharmacodynamically muted baseline, effectively serving as a low-activity stereochemical control in comparative adrenergic assays [1].
| Evidence Dimension | Alpha-adrenergic and CNS excitatory activity |
| Target Compound Data | (+)-Propylhexedrine: Low pressor and CNS stimulatory activity |
| Comparator Or Baseline | (-)-Propylhexedrine (CAS 6192-97-8): High pressor and CNS stimulatory activity |
| Quantified Difference | The (+)-isomer provides a fraction of the biological activity of the (-)-isomer, establishing a distinct low-activity stereochemical profile. |
| Conditions | In vivo pressor response and in vitro alpha-adrenergic receptor binding models. |
Enables the use of the compound as a critical negative or low-activity control in stereoselective pharmacological research without triggering severe cardiovascular responses.
While structurally analogous to (+)-methamphetamine, (+)-propylhexedrine replaces the planar aromatic phenyl ring with a saturated, sterically bulky cyclohexyl ring [1]. This structural shift eliminates pi-pi stacking interactions in target binding pockets and fundamentally alters the metabolic pathway, bypassing aromatic hydroxylation routes [2]. Furthermore, this aliphaticity exempts (+)-propylhexedrine from the strict Schedule II regulatory controls imposed on (+)-methamphetamine in many jurisdictions, drastically reducing procurement friction, storage overhead, and compliance documentation for laboratories requiring a chiral amine scaffold [1].
| Evidence Dimension | Ring saturation and regulatory classification |
| Target Compound Data | (+)-Propylhexedrine: Saturated cyclohexyl ring (0 pi electrons), generally unscheduled or lower-tier control |
| Comparator Or Baseline | (+)-Methamphetamine: Aromatic phenyl ring (6 pi electrons), strict Schedule II controlled substance |
| Quantified Difference | Complete elimination of aromaticity, resulting in divergent metabolic oxidation and significantly lower regulatory procurement barriers. |
| Conditions | Laboratory procurement compliance and hepatic cytochrome P450 metabolic assays. |
Buyers can procure a structurally analogous chiral amine for pharmacokinetic modeling or synthesis without the severe legal and logistical burdens of scheduled amphetamines.
Directly leveraging its >99% enantiomeric excess, the compound is utilized as an exact calibration standard in GC-MS and chiral HPLC to quantify enantiomeric ratios and differentiate metabolic sources in forensic toxicology workflows [1].
Capitalizing on the high volatility of the free base (bp 82-83 °C at 10 mmHg), it is selected over solid hydrochloride salts for the design and testing of aerosolized delivery systems or volatile organic compound (VOC) interaction models [2].
Applied as a low-activity comparator in alpha-adrenergic receptor assays, allowing researchers to map the stereochemical requirements for binding without the confounding high-potency CNS excitation caused by the (-)-isomer [3].
Serves as a sterically bulky, fully saturated cycloalkylamine building block in the synthesis of specialized ligands or active pharmaceutical ingredients where aromaticity must be avoided to prevent specific metabolic degradation pathways [1].